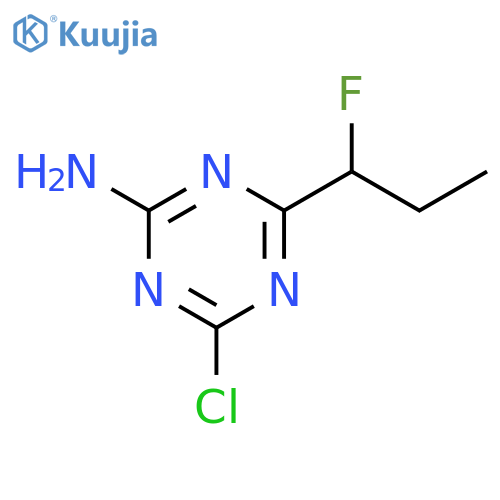

Cas no 804474-81-5 (4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine)

804474-81-5 structure

商品名:4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine

4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,3,5-Triazin-2-amine, 4-chloro-6-(1-fluoropropyl)-

- 4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine

- EN300-132634

- 804474-81-5

- SCHEMBL6551721

- AKOS026743547

- EHB47481

-

- インチ: InChI=1S/C6H8ClFN4/c1-2-3(8)4-10-5(7)12-6(9)11-4/h3H,2H2,1H3,(H2,9,10,11,12)

- InChIKey: UWXFTBCTJUFKBW-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 190.0421521Da

- どういたいしつりょう: 190.0421521Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-132634-5.0g |

4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |

804474-81-5 | 95% | 5.0g |

$8534.0 | 2023-02-15 | |

| Ambeed | A1037726-1g |

4-Chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |

804474-81-5 | 95% | 1g |

$1950.0 | 2023-01-27 | |

| Enamine | EN300-132634-0.05g |

4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |

804474-81-5 | 95% | 0.05g |

$782.0 | 2023-02-15 | |

| Enamine | EN300-132634-100mg |

4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |

804474-81-5 | 95.0% | 100mg |

$1021.0 | 2023-09-30 | |

| Aaron | AR01A747-50mg |

4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |

804474-81-5 | 95% | 50mg |

$1101.00 | 2025-02-09 | |

| 1PlusChem | 1P01A6VV-50mg |

4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |

804474-81-5 | 95% | 50mg |

$1023.00 | 2025-03-04 | |

| A2B Chem LLC | AV54299-500mg |

4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |

804474-81-5 | 95% | 500mg |

$2451.00 | 2024-04-19 | |

| Aaron | AR01A747-500mg |

4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |

804474-81-5 | 95% | 500mg |

$3181.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041490-1g |

4-Chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |

804474-81-5 | 97% | 1g |

¥20065.00 | 2024-07-28 | |

| Enamine | EN300-132634-2.5g |

4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine |

804474-81-5 | 95% | 2.5g |

$5767.0 | 2023-02-15 |

4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

804474-81-5 (4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine) 関連製品

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:804474-81-5)4-chloro-6-(1-fluoropropyl)-1,3,5-triazin-2-amine

清らかである:99%

はかる:1g

価格 ($):1755.0